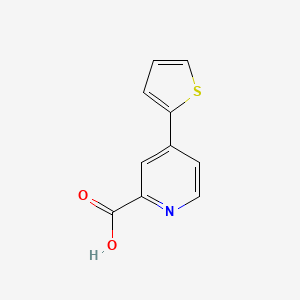

4-(Thiophen-2-YL)picolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

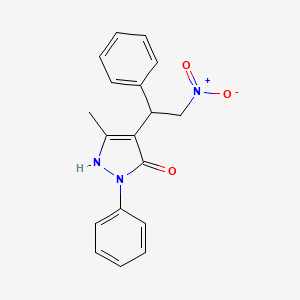

4-(Thiophen-2-YL)picolinic acid is a chemical compound with the molecular formula C10H7NO2S . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

Thiophene derivatives, such as this compound, are synthesized through various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular weight of this compound is 206.25 . The molecular structure can be found in various databases such as Sigma-Aldrich and PubChem .Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .Wissenschaftliche Forschungsanwendungen

Organic Electronics and Light-Emitting Devices

4-(Thiophen-2-YL)picolinic acid derivatives have been explored for their efficacy in organic electronics, particularly in the synthesis of phosphorescent iridium(III) complexes. These complexes, with picolinic acid as an ancillary ligand, exhibit enhanced photophysical properties, including high phosphorescent quantum yields and broad emission spectra. Their applications in red and white organic light-emitting diodes (OLEDs) demonstrate significant performance, with high external quantum efficiencies and excellent color stability under a wide operating voltage range (Tao et al., 2017).

Catalysis and Antioxidant Activity

Complexes formed with this compound and metals like Cu have shown potential in catalytic applications, including antioxidant and anti-inflammatory activities. The structural and spectroscopic analyses of these complexes suggest their distorted square pyramidal geometry contributes to their function. Notably, some complexes demonstrate significant activity in inhibiting lipoxygenase, indicating potential for therapeutic applications (Christidis et al., 2008).

Antimicrobial and Antifungal Activities

Derivatives of this compound have been evaluated for their antimicrobial and antifungal properties. Research indicates that certain compounds synthesized from picolinic acid derivatives exhibit promising results against a range of microorganisms, showcasing their potential in developing new antimicrobial agents (Darwish, 2008).

Optoelectronic Properties in Polymer Devices

The synthesis of iridium complexes containing this compound derivatives has been shown to improve the optoelectronic properties of polymer light-emitting devices. These complexes enhance luminance efficiency and brightness in the devices, providing a method to boost the performance of OLEDs through modification of the ancillary ligand of picolinic acid (Xiao et al., 2009).

Photocatalytic Activity for Environmental Applications

The application of this compound in the synthesis of coordination compounds for photocatalytic degradation of pollutants has been explored. These compounds demonstrate effectiveness in degrading methylene blue, a model dye pollutant, under light irradiation. This suggests potential for environmental remediation and the development of efficient photocatalysts for the degradation of organic pollutants (Gu et al., 2017).

Wirkmechanismus

Target of Action

Picolinic acid, a related compound, is known to interact with zinc finger proteins (zfps) . ZFPs are involved in various cellular processes, including viral replication and packaging .

Mode of Action

Picolinic acid, a structurally similar compound, works by binding to zfps, changing their structures, and disrupting zinc binding, thereby inhibiting their function .

Safety and Hazards

Zukünftige Richtungen

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 4-(Thiophen-2-YL)picolinic acid could be in the field of medicinal chemistry and material science.

Eigenschaften

IUPAC Name |

4-thiophen-2-ylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-6-7(3-4-11-8)9-2-1-5-14-9/h1-6H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPKXJXBCMTGJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-methyl-1-benzothiophen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2857757.png)

![4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol](/img/structure/B2857758.png)

![3-allyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857760.png)

![N-[[4-(3-chlorophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2857762.png)

![2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid](/img/structure/B2857764.png)

![1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2857769.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2857771.png)

![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2857775.png)

![Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester](/img/structure/B2857777.png)